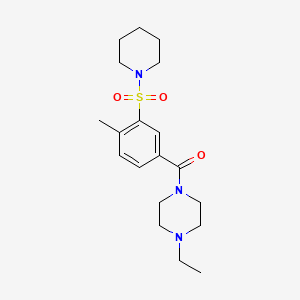![molecular formula C12H12F2N2O2S B7465066 1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one](/img/structure/B7465066.png)
1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one is a chemical compound used in scientific research for its potential therapeutic effects. It is a member of the imidazolidinone family of compounds and has been shown to have promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one is not fully understood, but it is believed to work by inhibiting certain enzymes and receptors in the body. It has been shown to inhibit the activity of certain kinases, which are enzymes involved in various cellular processes, including cell growth and division. It has also been shown to inhibit the activity of certain receptors in the brain, which are involved in memory and learning.
Biochemical and Physiological Effects:
1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and to reduce inflammation in the body. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one in lab experiments is its potential therapeutic effects. It has been shown to have promising results in various studies and may be useful in developing new treatments for various diseases. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Zukünftige Richtungen
There are many future directions for research involving 1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one. One direction is to further investigate its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and other neurological disorders. Another direction is to better understand its mechanism of action, which may lead to the development of more targeted therapies. Additionally, it may be useful to investigate its potential side effects and toxicity in order to determine its safety for use in humans.
Synthesemethoden
The synthesis of 1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one involves a multi-step process that begins with the reaction of 2,5-difluorobenzene with thionyl chloride to produce 2,5-difluorobenzyl chloride. This is then reacted with 2-mercapto-N-(2-oxoimidazolidin-1-yl)acetamide to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one has been shown to have potential therapeutic effects in various studies. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of certain bacteria.
Eigenschaften
IUPAC Name |
1-[2-(2,5-difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O2S/c1-7(11(17)16-5-4-15-12(16)18)19-10-6-8(13)2-3-9(10)14/h2-3,6-7H,4-5H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRSVWGOESZMOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCNC1=O)SC2=C(C=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,5-Difluorophenyl)sulfanylpropanoyl]imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)


![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
![N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)

![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)

![N-(4-chloro-3-nitrophenyl)-3-[[2-chloro-5-(trifluoromethyl)phenyl]sulfamoyl]benzamide](/img/structure/B7465033.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-methyl-5-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B7465037.png)


![N-[(2-methylphenyl)methyl]ethanesulfonamide](/img/structure/B7465057.png)